molecular formula C9H12FN3O4 B176562 3'-Fluoro-3'-deoxycytidine CAS No. 123402-20-0

3'-Fluoro-3'-deoxycytidine

Cat. No. B176562
M. Wt: 245.21 g/mol
InChI Key: PKOBNLOZXOHYOP-XVFCMESISA-N
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Description

3’-Fluoro-3’-deoxycytidine is a fluorinated compound with the molecular formula C9H12FN3O4 . It is also known by other names such as 3’-F-3’-Dc and 3’-F-3’-deoxy-cytidine . It has an average mass of 245.208 Da and a monoisotopic mass of 245.081177 Da .


Synthesis Analysis

The synthesis of 3’-Fluoro-3’-deoxycytidine involves enzymatic processes. The direct formation of the C-F bond by fluorinase is the most effective and promising method . A study on the chemoenzymatic synthesis of fluorinated compounds has shown that cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems are involved .


Molecular Structure Analysis

The molecular structure of 3’-Fluoro-3’-deoxycytidine consists of 4 defined stereocentres . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .


Physical And Chemical Properties Analysis

3’-Fluoro-3’-deoxycytidine has a density of 1.8±0.1 g/cm3, a boiling point of 500.1±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has a molar refractivity of 51.7±0.5 cm3, a polar surface area of 108 Å2, and a molar volume of 134.1±7.0 cm3 .

Scientific Research Applications

Structural Analysis and Enzyme Interaction

  • X-ray Crystallography of Analogs : The molecular structures of compounds related to 3'-Fluoro-3'-deoxycytidine, such as 3′,5′-di-O-acetyl-N(4)-hydroxy-2′-deoxycytidine and its 5-fluoro analog, have been explored using X-ray crystal diffraction. These studies aid in understanding the molecular interactions with enzymes like thymidylate synthase, which is important for DNA synthesis (Jarmuła et al., 2005).

Antiviral Research

  • Inhibition of Virus Production : Modified pyrimidine nucleosides, including analogs of 3'-Fluoro-3'-deoxycytidine, have demonstrated potent inhibition of hepatitis B virus production in vitro. This finding is significant for developing antiviral therapies (Matthes et al., 1990).

Cancer Research

  • Activity Against Neoplastic Cells : Certain analogs of 3'-Fluoro-3'-deoxycytidine, such as 3'-amino-2',3'-dideoxy-5-fluorocytidine, have shown activity against neoplastic cells, suggesting potential applications in cancer research (Lin et al., 1983).

Biochemical Analysis

  • HPLC Analysis of Antimetabolites : High-performance liquid chromatography (HPLC) techniques have been developed for quantitatively determining 5-fluoro-2'-deoxycytidine and related antimetabolites, useful in biochemical research (Briggle et al., 1986).
  • NMR Spectroscopy Studies : Studies using 19F NMR spectroscopy have utilized 5-fluoro-2'-deoxycytidine to explore the B/Z-DNA transition, providing insights into DNA structure and behavior (Solodinin et al., 2019).

DNA Synthesis and Enzyme Studies

  • DNA Polymerase Utilization : Research has demonstrated that DNA polymerases α and β from calf thymus can efficiently use fluorinated pyrimidines like 5-fluoro-2'-deoxycytidine for DNA synthesis, indicating potential applications in molecular biology and genetic engineering (Tanaka et al., 1981).

DNA Methylation Research

  • Inhibition of DNA Methyltransferase : Clinical trials have used 5-fluoro-2'-deoxycytidine as a DNA methyltransferase inhibitor, highlighting its potential application in epigenetic research and cancer treatment (Newman et al., 2011).

Safety And Hazards

The safety data sheet for 3’-Fluoro-3’-deoxycytidine suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

Fluorinated compounds, including 3’-Fluoro-3’-deoxycytidine, are gaining attention due to their wide applications in molecular imaging, pharmaceuticals, and materials . The enzymatic synthesis of these compounds, particularly the direct formation of the C-F bond by fluorinase, is a promising area of research . Future research may focus on understanding the significance of enzymatic methods for the synthesis of fluorinated compounds and finding or creating excellent fluoride synthase .

properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOBNLOZXOHYOP-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154007
Record name Cytidine, 3'-deoxy-3'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-3'-deoxycytidine

CAS RN

123402-20-0
Record name Cytidine, 3'-deoxy-3'-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine, 3'-deoxy-3'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Van Aerschot, P Herdewijn, G Janssen, M Cools… - Antiviral research, 1989 - Elsevier
… This gave after purification 45% of 3'-fluoro-3'-deoxycytidine (5). Because of the difficulties encountered in the 2',5'-selective protection of 1-(13D-xylofuranosyl)uracil, an alternative …
Number of citations: 48 www.sciencedirect.com
KH Barakat, J Law, A Prunotto, WC Magee… - Journal of chemical …, 2013 - ACS Publications
The hepatitis C virus (HCV) RNA polymerase, NS5B, is a leading target for novel and selective HCV drug design. The enzyme has been the subject of intensive drug discovery aimed at …
Number of citations: 27 pubs.acs.org
LA Alexandrova - Russian Journal of Bioorganic Chemistry, 2011 - Springer
… For the synthesis of 4' azido 3' fluoro 3' deoxy cytidine (74) from 3' fluoro 3' deoxycytidine (68), the modified Moffatt method was also used (Scheme 13) [13, 26]. The interaction of olefin (…
Number of citations: 9 link.springer.com

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